Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Overview
Description
Benzenamine, 2-nitro-4-(4-nitrophenoxy)-, also known as PNBNO, is a chemical compound with the molecular formula C12H8N4O6. It is a nitro-substituted aniline derivative and has been extensively studied for its scientific research applications.
Mechanism of Action
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- reacts with NO to form a fluorescent compound through a nitration reaction. The mechanism of this reaction involves the formation of a nitroso intermediate, which then reacts with Benzenamine, 2-nitro-4-(4-nitrophenoxy)- to form the fluorescent compound. The reaction is highly selective for NO and has been used to study the kinetics and thermodynamics of NO binding in biological systems.
Biochemical and Physiological Effects:
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has been used in various in vitro and in vivo studies to study the role of NO in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in scientific research include its high selectivity for NO, its fluorescent properties, and its minimal biochemical and physiological effects. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can be used to study the kinetics and thermodynamics of NO binding in biological systems, and it can be used in various in vitro and in vivo studies.
The limitations of using Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in scientific research include its limited solubility in aqueous solutions and its sensitivity to light and temperature. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- should be stored in a dark and cool place to prevent degradation, and it should be used in a well-controlled environment to minimize experimental variability.
Future Directions
There are several future directions for the use of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in scientific research. One direction is the development of new fluorescent probes for the detection of NO in biological systems. These probes could be used to study the role of NO in various physiological and pathological processes.
Another direction is the use of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- in the development of new drugs for the treatment of NO-related diseases. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- could be used as a lead compound for the development of new drugs that target NO signaling pathways.
Conclusion:
In conclusion, Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is a chemical compound that has been extensively studied for its scientific research applications. It has been used as a fluorescent probe for the detection of NO in biological systems, and it has minimal biochemical and physiological effects. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has been extensively studied for its scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. Benzenamine, 2-nitro-4-(4-nitrophenoxy)- reacts with NO to form a fluorescent compound, which can be detected by fluorescence spectroscopy. This method has been used to study the role of NO in various biological processes, including cardiovascular function, inflammation, and neurodegeneration.
properties
IUPAC Name |
2-nitro-4-(4-nitrophenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11-6-5-10(7-12(11)15(18)19)20-9-3-1-8(2-4-9)14(16)17/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDSVMFMCEQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476209 | |
Record name | Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40257-56-5 | |
Record name | Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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